(3R)-3-(tert-butoxy)pyrrolidine, oxalic acid

Übersicht

Beschreibung

Molecular Structure Analysis

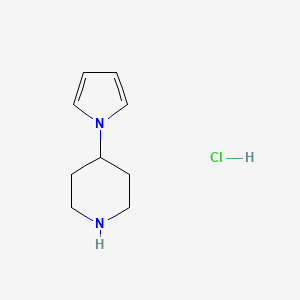

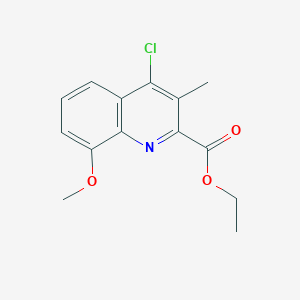

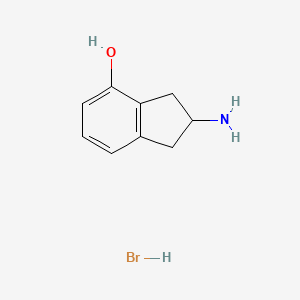

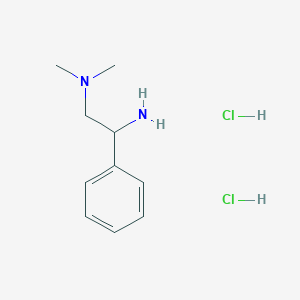

The molecular structure of “(3R)-3-(tert-butoxy)pyrrolidine, oxalic acid” is determined by its molecular formula, C13H21NO5. This indicates that the compound contains thirteen carbon atoms, twenty-one hydrogen atoms, one nitrogen atom, and five oxygen atoms. The exact arrangement of these atoms in the molecule would be determined by various factors including the type of chemical bonds and the spatial configuration of the atoms .

Physical And Chemical Properties Analysis

“(3R)-3-(tert-butoxy)pyrrolidine, oxalic acid” is a powder with a molecular weight of 233.26 . The compound’s InChI key, a unique identifier for chemical substances, is also provided .

Wissenschaftliche Forschungsanwendungen

Comprehensive Analysis of “(3R)-3-(tert-butoxy)pyrrolidine, Oxalic Acid”

Synthesis of Bioactive Molecules: The compound is utilized in the synthesis of bioactive molecules, particularly as an intermediate in the production of complex organic structures. Its steric properties facilitate the formation of specific chiral centers, essential for the activity of many pharmaceuticals .

Chiral Resolution Agents: “(3R)-3-(tert-butoxy)pyrrolidine, oxalic acid” serves as a chiral resolution agent. It helps in separating enantiomers of racemic mixtures, which is crucial in the pharmaceutical industry where the biological activity of drugs can be enantioselective .

Catalyst in Organic Transformations: The tert-butoxy group’s unique reactivity pattern is exploited in various chemical transformations. It acts as a catalyst, particularly in reactions requiring steric hindrance to direct the formation of desired products .

Research in Material Science: This compound finds applications in material science, especially in the development of novel polymers with specific optical properties. The tert-butoxy group can impart necessary modifications to the polymer backbone .

Biological Studies: In biological studies, the compound is used to investigate the biosynthetic and biodegradation pathways of tert-butoxy-related structures. This research can lead to the development of new biocatalytic processes .

Non-Directed Catalytic Hydroxylation: It is employed in non-directed catalytic hydroxylation of sterically congested primary C−H bonds. This application is significant in late-stage functionalization of molecules, particularly in the pharmaceutical sector .

Steric Congestion and Conformational Rigidity: “(3R)-3-(tert-butoxy)pyrrolidine, oxalic acid” is used to introduce steric congestion and conformational rigidity in organic and organometallic molecules. This is vital for the stability and reactivity of certain compounds .

Strategic Synthetic Planning: The compound is harnessed as a functional group in strategic synthetic planning for complex molecular architectures. It allows for site-selective and product chemoselective hydroxylation, enhancing the synthesis of densely functionalized molecules .

Eigenschaften

IUPAC Name |

(3R)-3-[(2-methylpropan-2-yl)oxy]pyrrolidine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.C2H2O4/c1-8(2,3)10-7-4-5-9-6-7;3-1(4)2(5)6/h7,9H,4-6H2,1-3H3;(H,3,4)(H,5,6)/t7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPMXVLLXTWMPDA-OGFXRTJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1CCNC1.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)O[C@@H]1CCNC1.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

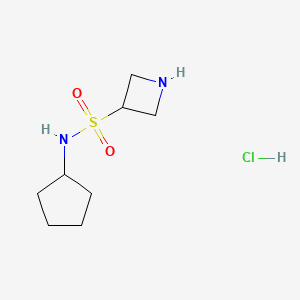

![2-{1-[(Tert-butoxy)carbonyl]azetidin-3-ylidene}propanoic acid](/img/structure/B1379420.png)